molecular formula C12H15F2NO B12090814 N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline

Cat. No.: B12090814
M. Wt: 227.25 g/mol
InChI Key: YLBNYLPAOCYHLA-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is an aromatic amine derivative featuring a cyclobutylmethyl substituent on the nitrogen atom and a difluoromethoxy group at the para position of the benzene ring. The compound’s molecular formula is C₁₂H₁₅F₂NO, with a molecular weight of 227.25 g/mol (calculated based on analogous structures in and ).

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-6-4-10(5-7-11)15-8-9-2-1-3-9/h4-7,9,12,15H,1-3,8H2

InChI Key

YLBNYLPAOCYHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base . This method is attractive due to its operational simplicity and the stability of the carbene surrogate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Scientific Research Applications

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline has several notable applications:

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly as a precursor for drug development. It has shown promise in:

  • Anti-inflammatory Activity : Research indicates significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's IC50 values for COX-1 and COX-2 were found to be 19.45 ± 0.07 μM and 23.8 ± 0.20 μM, respectively .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound19.45 ± 0.0723.8 ± 0.20
Diclofenac6.741.10
Celecoxib0.040.04

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its difluoromethoxy group can participate in various chemical reactions, making it useful in creating derivatives with enhanced biological activities.

Biological Studies

This compound has been investigated for its interactions with biomolecules, particularly in enzyme inhibition studies. It may modulate the activity of specific enzymes involved in metabolic pathways, influencing cellular functions.

Anti-Inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation comparable to standard treatments .

Synthesis Optimization

Research has focused on optimizing the synthesis of this compound to enhance yield and purity for further biological evaluations . The use of advanced catalytic systems and continuous flow reactors has been proposed to improve production efficiency.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituents on the Nitrogen Atom

Compound Name Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound Cyclobutylmethyl C₁₂H₁₅F₂NO 227.25 [Inferred from ]
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(difluoromethoxy)aniline 1,2,4-Oxadiazole-5-methanamine C₁₄H₁₁F₂N₃O₂S 323.32
N-(pyridin-3-ylmethyl)-4-(5-(4-(difluoromethoxy)phenyl)isoxazol-3-yl)aniline Pyridin-3-ylmethyl C₂₀H₁₆F₂N₃O₂ 368.36

Analysis :

  • The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .
  • Heterocyclic substituents (e.g., 1,2,4-oxadiazole in ) improve metabolic stability and binding affinity to biological targets, as seen in kinase inhibitors .

Substituents on the Benzene Ring

Compound Name Para-Substituent Electron Effects Molecular Weight (g/mol)
4-(difluoromethoxy)aniline -OCF₂H Strongly electron-withdrawing 159.14
4-(trifluoromethoxy)aniline derivatives -OCF₃ More electron-withdrawing than -OCF₂H ~200–400
4-fluoro-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline -F and -OCF₃ Combined electron-withdrawing effects 299.25

Analysis :

  • The difluoromethoxy group (-OCF₂H) balances electron withdrawal and lipophilicity compared to -OCF₃, which is more electronegative but bulkier .
  • Fluorine substituents (e.g., in ) further modulate electronic properties and bioavailability .

Analysis :

  • All aniline derivatives with halogenated substituents exhibit moderate toxicity (e.g., acute oral toxicity H302) due to aromatic amine reactivity .
  • Cyclobutylmethyl and alkyl chains (e.g., 2-methylbutyl in ) may reduce volatility compared to smaller substituents.

Biological Activity

N-(cyclobutylmethyl)-4-(difluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group attached to a 4-(difluoromethoxy)aniline moiety. Its molecular formula is C11H12F2NOC_{11}H_{12}F_2NO, and it is characterized by the presence of difluoromethoxy and aniline functional groups, which are known to influence biological interactions.

This compound has been investigated for its interactions with various biological targets, particularly in the context of enzyme inhibition. The compound may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory assays. The following table summarizes key findings related to its inhibitory effects on COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound19.45 ± 0.0723.8 ± 0.20
Diclofenac6.741.10
Celecoxib0.040.04

The above data indicates that while this compound shows promising inhibitory activity against COX-2, it is less potent than established NSAIDs like celecoxib.

Case Studies and Research Findings

  • Anti-Inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation comparable to standard treatments .
  • Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with critical residues in the active site of COX-2, indicating a favorable binding profile that could lead to its anti-inflammatory effects .
  • Synthesis and Optimization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological evaluations .

Future Directions

Further research is warranted to explore:

  • In vivo Efficacy : Comprehensive studies to evaluate the therapeutic potential in animal models.
  • Mechanistic Studies : Detailed investigations into the pathways affected by this compound.
  • Structural Modifications : Exploration of analogs to enhance potency and selectivity towards COX enzymes or other targets.

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